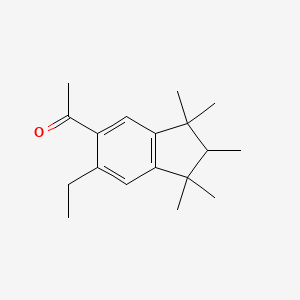![molecular formula C17H22N2O2 B14753285 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol CAS No. 2287-28-7](/img/structure/B14753285.png)
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol typically involves multi-step organic reactions. One common method is the condensation reaction between 2-hydroxybenzaldehyde and a suitable amine derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. Catalysts and solvents are often used to enhance the reaction rate and efficiency. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amine groups can interact with nucleic acids and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxyphenyl)methylamino]ethylamine
- 2-[(2-Hydroxyphenyl)methylamino]propylamine
- 2-[(2-Hydroxyphenyl)methylamino]butylamine
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a versatile compound in scientific research .
Properties
CAS No. |
2287-28-7 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[[3-[(2-hydroxyphenyl)methylamino]propylamino]methyl]phenol |
InChI |
InChI=1S/C17H22N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,18-21H,5,10-13H2 |
InChI Key |
KTWSKIQUAVAPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


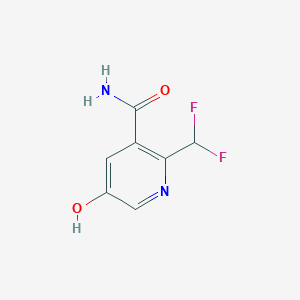
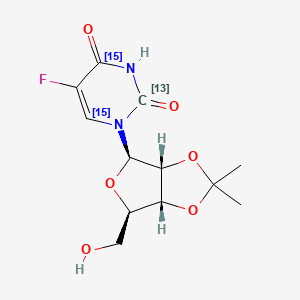
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)

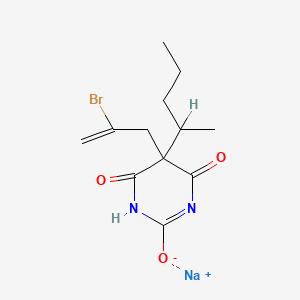
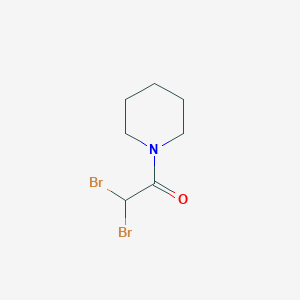
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
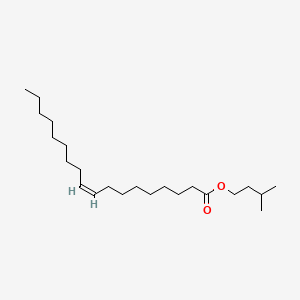

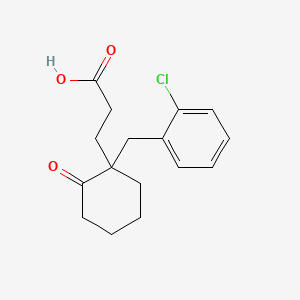
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
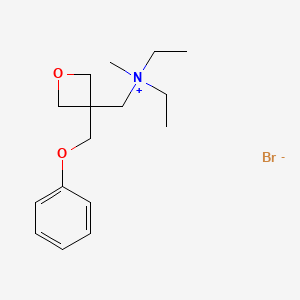
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
